

RORyt Inverse Agonists for Multiple Sclerosis: A Comparative Review

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Compound of Interest

Compound Name: ARN-6039

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An in-depth analysis of the therapeutic potential and experimental profiles of leading RORyt inverse agonists in development for multiple sclerosis.

The retinoic acid-related orphan receptor gamma t (RORyt) has emerged as a pivotal therapeutic target for autoimmune diseases, including multiple sclerosis (MS). As a master regulator of T helper 17 (Th17) cell differentiation, RORyt drives the production of pro-inflammatory cytokines, most notably interleukin-17 (IL-17), which are central to the immunopathology of MS. Consequently, the development of small molecule inverse agonists that suppress RORyt activity has been a major focus of pharmaceutical research. This guide provides a comparative overview of prominent RORyt inverse agonists, detailing their performance based on available preclinical and clinical data, and outlines the key experimental protocols used in their evaluation.

Comparison of RORyt Inverse Agonists

The landscape of RORyt inverse agonists is marked by a number of candidates that have progressed through various stages of development. While many have shown promise in preclinical models, clinical translation has been challenging, with issues of safety and efficacy leading to the discontinuation of several programs. The following table summarizes key quantitative data for a selection of these compounds.

Compound Name	Developer	Target Potency	In Vivo Efficacy (MS Models)	Development Status
BMS-986251	Bristol Myers Squibb	EC50 = 12 nM (RORyt GAL4); EC50 = 24 nM (IL-17, hWB)[1]	Demonstrated robust efficacy in mouse acanthosis and imiquimod-induced skin inflammation models (psoriasis models).[2][3] Preclinical studies in MS models have been conducted.	Discontinued due to preclinical safety findings (thymic lymphomas).[4]
VTP-43742	Vitae Pharmaceuticals	Potent inhibition of IL-17 production from Th17 cells.[5][6]	Favorable results in animal models of multiple sclerosis, comparable to an IL-17A monoclonal antibody.[5][6]	Development halted due to liver enzyme elevations observed in clinical trials.[4]
Cedirogant (ABBV-157)	AbbVie / Inventiva	Potent RORyt inverse agonist.	Phase 2b trial in psoriasis initiated.[7]	Development terminated due to findings in a preclinical chronic toxicology study. [7]
BI 730357	Boehringer Ingelheim	IC50 = 140 nM (IL-17, hWB); IC50 = 43 nM	Phase 2 trials in plaque psoriasis showed limited	Long-term extension trial was discontinued

		(IL-22, human PBMCs)[8]	efficacy compared to biologic therapies.[9]	due to limited efficacy and non-human carcinogenicity study concerns. [9]
IMU-935	Immunic	Potent and selective inverse agonist of ROR γ /ROR γ t.	Showed indications of activity in animal models for psoriasis, graft-versus-host disease, multiple sclerosis, and inflammatory bowel disease. [10]	Phase 1b interim analysis in psoriasis was confounded by a high placebo rate.[10] Further development path is being evaluated.

Experimental Protocols

The characterization of ROR γ t inverse agonists relies on a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

ROR γ t Radioligand Binding Assay

This assay is designed to determine the ability of a test compound to displace a radiolabeled ligand from the ROR γ t ligand-binding domain (LBD), thereby assessing its binding affinity.

Materials:

- Recombinant human ROR γ t LBD
- Radioligand (e.g., [3H]-25-hydroxycholesterol or a proprietary tritiated ligand)
- Test compounds

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
- Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
- Scintillation cocktail
- 96-well plates
- Filter-Mate Harvester
- MicroBeta counter

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the diluted test compounds.
- Add the recombinant ROR γ t LBD to initiate the binding reaction.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Dry the filters and add scintillation cocktail.
- Quantify the radioactivity on the filters using a MicroBeta counter.
- Data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The K_i value can then be calculated using the Cheng-Prusoff equation.[\[11\]](#)

RORyt Co-factor Recruitment Assay (TR-FRET)

This assay measures the ability of a compound to modulate the interaction between the RORyt LBD and a co-activator peptide, providing a functional readout of agonism or inverse agonism. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used detection method.

Materials:

- GST-tagged RORyt LBD
- Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
- Fluorescein-labeled co-activator peptide (e.g., from SRC1) (acceptor fluorophore)
- Test compounds
- Assay buffer
- 384-well plates
- TR-FRET-compatible plate reader

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 384-well plate, add the GST-RORyt LBD, the fluorescein-labeled co-activator peptide, and the test compounds.
- Add the Tb-labeled anti-GST antibody.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the components to interact.
- Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).

- The TR-FRET ratio (520 nm/495 nm) is calculated. Inverse agonists will disrupt the interaction between ROR γ t and the co-activator, leading to a decrease in the FRET signal.
- Dose-response curves are generated to determine the IC₅₀ value of the test compound.

Primary Human Th17 Cell Differentiation and IL-17A Measurement

This is a cell-based assay that assesses the functional effect of a compound on the differentiation of primary human naïve CD4⁺ T cells into Th17 cells and their subsequent production of IL-17A.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Naïve CD4⁺ T cell isolation kit
- T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- Th17 polarizing cytokines: TGF- β , IL-6, IL-1 β , IL-23
- Neutralizing antibodies: anti-IFN- γ , anti-IL-4
- Test compounds
- Cell culture medium (e.g., RPMI-1640)
- PMA (phorbol 12-myristate 13-acetate) and ionomycin
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- ELISA kit for human IL-17A or flow cytometry antibodies for intracellular cytokine staining

Procedure:

- Isolate naïve CD4⁺ T cells from human PBMCs.

- Activate the naïve T cells with anti-CD3 and anti-CD28 antibodies in the presence of the Th17 polarizing cytokine cocktail and neutralizing antibodies.
- Simultaneously, treat the cells with various concentrations of the test compound or vehicle control.
- Culture the cells for 3-5 days to allow for Th17 differentiation.
- For IL-17A measurement by ELISA, collect the cell culture supernatants and quantify the concentration of secreted IL-17A according to the manufacturer's protocol.
- For intracellular cytokine staining by flow cytometry, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
- Fix and permeabilize the cells, then stain with a fluorescently labeled anti-IL-17A antibody.
- Analyze the percentage of IL-17A-producing cells by flow cytometry.
- Determine the IC50 of the compound for inhibiting IL-17A production.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for MS. It is induced in susceptible strains of mice by immunization with myelin-derived antigens, leading to an autoimmune response against the central nervous system that mimics many of the pathological features of MS.

Materials:

- Susceptible mouse strain (e.g., C57BL/6)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Test compound and vehicle
- Clinical scoring system

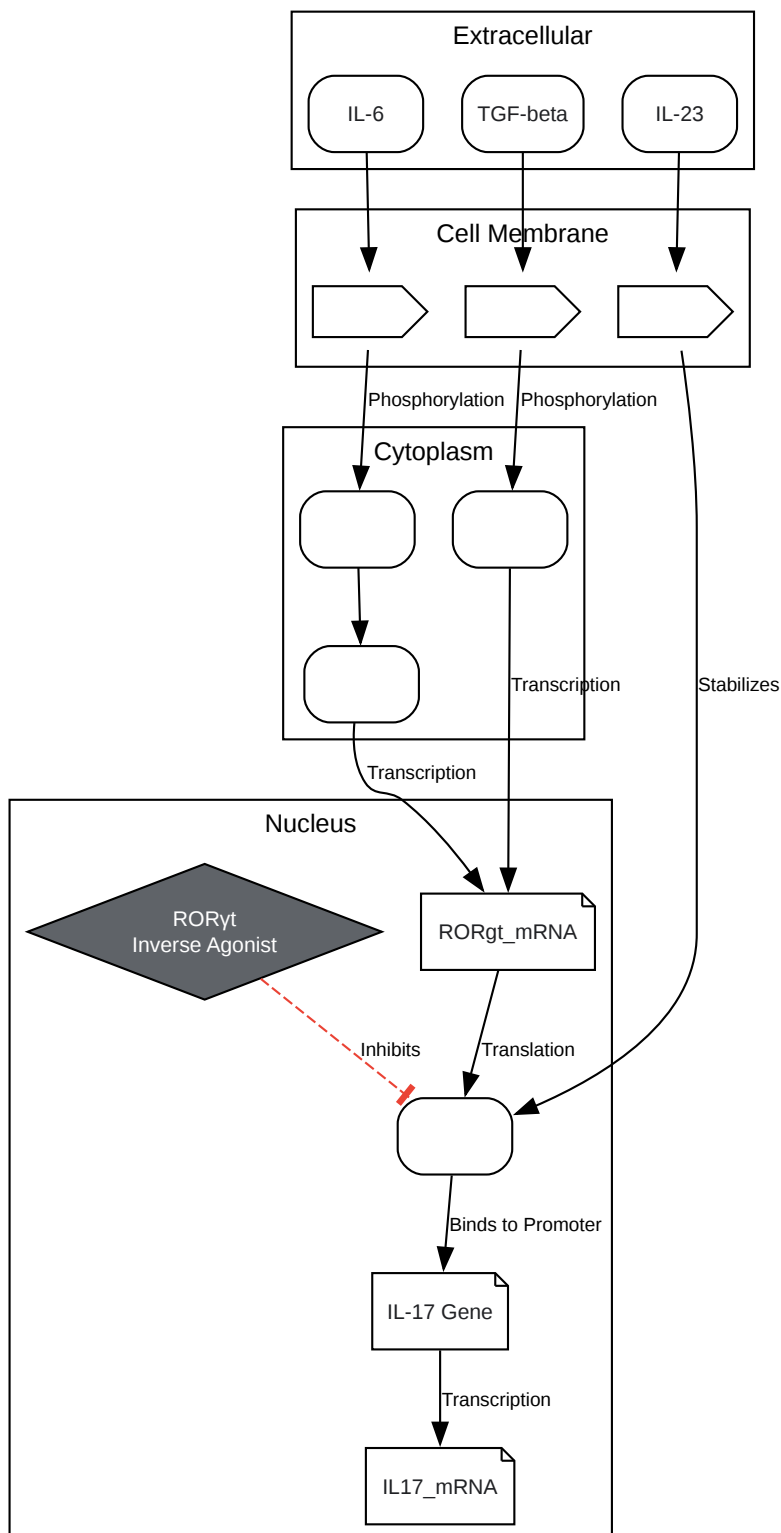
Procedure:

- On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
- Administer PTX intraperitoneally on day 0 and day 2 post-immunization to enhance the immune response and permeability of the blood-brain barrier.
- Begin treatment with the test compound or vehicle at a predetermined time point (prophylactic or therapeutic regimen).
- Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).^{[7][8]}
- Continue monitoring and scoring for the duration of the study (typically 21-30 days).
- At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.
- The efficacy of the test compound is determined by its ability to delay the onset, reduce the severity, or prevent the development of clinical signs of EAE compared to the vehicle-treated group.^[5]

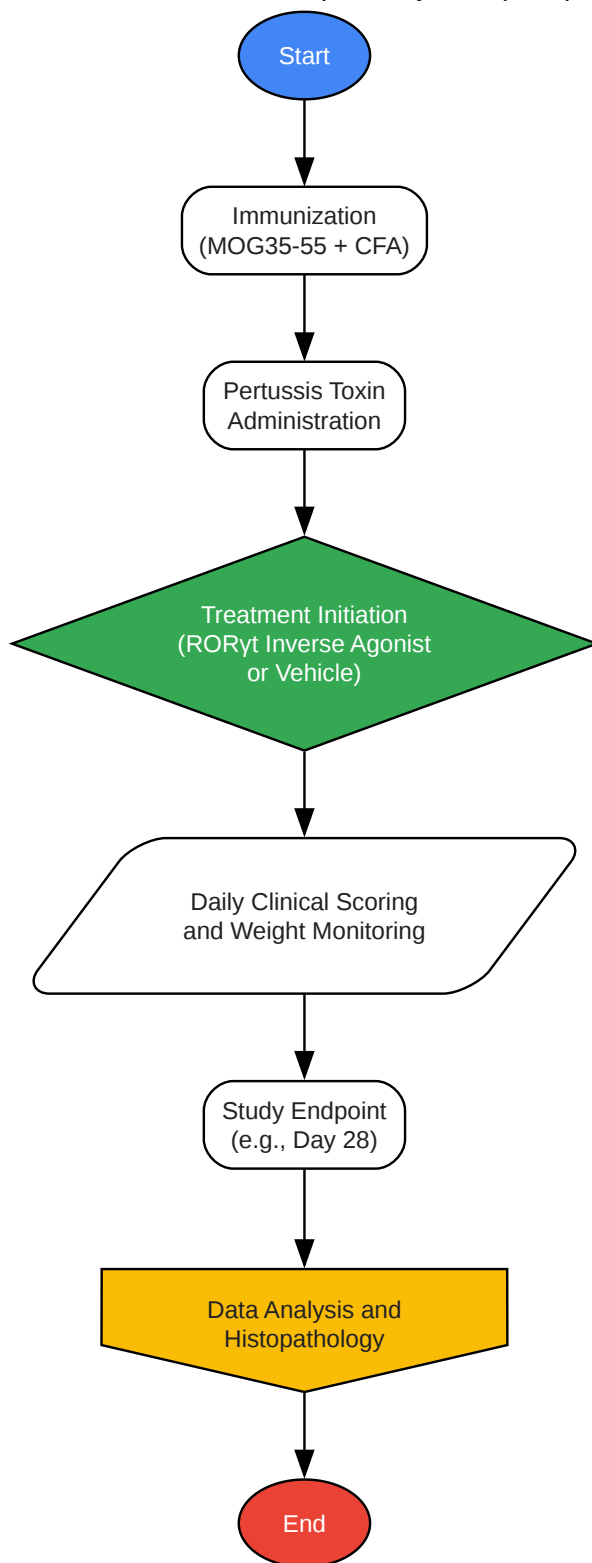
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ROR γ t-mediated inflammation and the workflows for its investigation is crucial for a comprehensive understanding.

RORyt Signaling Pathway in Th17 Differentiation



Experimental Autoimmune Encephalomyelitis (EAE) Workflow

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